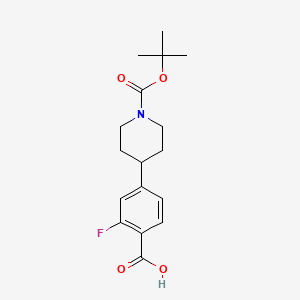

4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid

Vue d'ensemble

Description

4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. It is a 4-aryl piperidine derivative, often used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesizers and continuous flow reactors to enhance efficiency and yield .

Analyse Des Réactions Chimiques

Types of Reactions

4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products Formed

Substitution Reactions: Products vary depending on the nucleophile used.

Deprotection Reactions: The major product is the free amine derivative of the piperidine ring.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Intermediate for Drug Synthesis

One of the primary applications of 4-(1-(tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid is as an intermediate in the synthesis of pharmacologically active molecules. For instance, it is utilized in the preparation of ampreloxetine, a norepinephrine reuptake inhibitor used for treating conditions such as neurogenic orthostatic hypotension . The compound's ability to participate in various chemical reactions enhances its utility in drug discovery and development.

1.2 Derivatives and Analogues

The compound can be modified to create derivatives that exhibit different pharmacological profiles. For example, by altering the substituents on the piperidine ring or the benzoic acid moiety, researchers can develop analogues that may offer improved efficacy or reduced side effects compared to existing drugs . This adaptability is crucial for optimizing therapeutic agents.

Synthesis and Chemical Reactions

2.1 Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of Piperidine Derivatives : The tert-butoxycarbonyl (Boc) protecting group is often used to facilitate the formation of piperidine derivatives under mild conditions.

- Fluorination : Introduction of fluorine at the 2-position of the benzoic acid moiety can be achieved through electrophilic aromatic substitution reactions .

2.2 Reaction Conditions

The compound can undergo various reactions such as nucleophilic substitutions and reductive aminations, which are essential for producing more complex structures from simpler starting materials . The choice of solvents, temperature, and catalysts can significantly influence yield and purity.

Case Studies and Research Findings

3.1 Case Study: Ampreloxetine Synthesis

Research has demonstrated that this compound serves as a crucial intermediate in synthesizing ampreloxetine. In a study involving its preparation, various reaction conditions were optimized to enhance yield while minimizing by-products . The findings highlighted the importance of selecting appropriate solvents and reagents to achieve high purity levels.

3.2 Bioactivity Assessments

Recent studies have focused on evaluating the bioactivity of compounds derived from this compound. These assessments often include binding affinity studies at specific receptors, providing insights into their potential therapeutic applications . Such evaluations are critical for advancing drug candidates through preclinical testing phases.

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis | Used in ampreloxetine production |

| Derivative Synthesis | Creation of analogues with varied pharmacological profiles | Potential for improved efficacy |

| Synthetic Pathways | Multi-step synthesis involving piperidine derivatives | Optimized reaction conditions |

| Bioactivity Assessments | Evaluating receptor binding affinities | Insights into therapeutic potential |

Mécanisme D'action

The mechanism of action of 4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid in PROTACs involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ubiquitin ligase. The semi-flexible linker provided by this compound allows for optimal spatial orientation of the ligands, enhancing the efficiency of ubiquitination and degradation of the target protein .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid

- 2-(3-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid

- 2-(2-(Piperidin-4-yl)phenyl)acetic acid hydrochloride

Uniqueness

4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid stands out due to the presence of the fluorine atom, which can influence the electronic properties and reactivity of the compound. This can lead to differences in the efficiency and specificity of PROTACs developed using this linker compared to those using other similar linkers .

Activité Biologique

4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid is a compound of interest due to its potential biological activities, particularly in the context of drug development. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure consists of a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a fluorobenzoic acid moiety. Its molecular formula is , and it has a molecular weight of approximately 265.33 g/mol.

The biological activity of this compound can be attributed to its interactions with various biological targets, particularly enzymes involved in neurotransmission. Research indicates that derivatives of fluorobenzoic acid exhibit significant inhibition of cholinesterases, which are critical enzymes for neurotransmitter regulation.

Cholinesterase Inhibition

A study synthesized several derivatives of 4-fluorobenzoic acid to evaluate their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results showed that certain derivatives had comparable IC50 values to tacrine, a known AChE inhibitor, indicating potential therapeutic applications in treating Alzheimer's disease and other cholinergic dysfunctions .

Table 1: Inhibition Potency of 4-Fluorobenzoic Acid Derivatives

| Compound | Target Enzyme | IC50 (µM) | Selectivity |

|---|---|---|---|

| 4-(1-(Boc)piperidin-4-YL)-2-fluorobenzoic acid | AChE | 0.29 | High |

| 4d | BChE | 1.18 | Moderate |

| Tacrine | AChE | 0.25 | - |

Note: IC50 values represent the concentration required to inhibit 50% of enzyme activity.

Case Study 1: Neuroprotective Effects

In a recent study, the neuroprotective effects of the compound were assessed in animal models of neurodegeneration. The results indicated that treatment with the compound led to improved cognitive functions and reduced neuronal loss in models induced by neurotoxic agents.

Case Study 2: Antitumor Activity

Another study investigated the antitumor activity of related compounds in cancer cell lines. The compound demonstrated selective cytotoxicity against MDA-MB-231 triple-negative breast cancer cells while sparing normal cell lines, suggesting a potential role in targeted cancer therapy .

Propriétés

IUPAC Name |

2-fluoro-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FNO4/c1-17(2,3)23-16(22)19-8-6-11(7-9-19)12-4-5-13(15(20)21)14(18)10-12/h4-5,10-11H,6-9H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEEUVLXBYIPQDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678253 | |

| Record name | 4-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158765-79-7 | |

| Record name | 4-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.